4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions, often using reagents like phosphorus oxychloride or thionyl chloride.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxadiazole intermediate.
Attachment of the butanamide moiety: The final step involves the coupling of the oxadiazole derivative with a butanamide precursor, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the oxadiazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide can be compared with other similar compounds, such as:
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: This compound has a similar structure but lacks the ethoxyphenyl group, which may result in different chemical and biological properties.
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-hydroxyphenyl)butanamide: This compound has a hydroxy group instead of an ethoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-26-17-12-10-16(11-13-17)22-18(25)4-3-5-19-23-20(24-27-19)14-6-8-15(21)9-7-14/h6-13H,2-5H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIJIBGZPMSFEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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